11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole
CAS No.:
Cat. No.: VC18292179
Molecular Formula: C30H20N2
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H20N2 |
|---|---|
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | 12-(4-phenylphenyl)-11H-indolo[2,3-a]carbazole |
| Standard InChI | InChI=1S/C30H20N2/c1-2-8-20(9-3-1)21-14-16-22(17-15-21)32-28-13-7-5-11-24(28)26-19-18-25-23-10-4-6-12-27(23)31-29(25)30(26)32/h1-19,31H |
| Standard InChI Key | ACVLKHCAFDVCHM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 12-(4-phenylphenyl)-11H-indolo[2,3-a]carbazole, reflects its intricate structure:
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A central indolo[2,3-a]carbazole framework fused with a biphenyl group at position 12.
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Nonplanar geometry due to steric interactions between the biphenyl and carbazole units, as evidenced by X-ray crystallography analogs .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | 12-(4-phenylphenyl)-11H-indolo[2,3-a]carbazole |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6 |
| Topological Polar Surface Area | 28.7 Ų |
Electronic Configuration
Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of ≈3.2 eV, with electron density localized on the indole and carbazole moieties . The biphenyl group introduces conjugation effects, red-shifting absorption spectra compared to unsubstituted indolocarbazoles.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically involves a multistep sequence:
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Indole-Carbazole Core Formation: Ullmann coupling or Buchwald-Hartwig amination to fuse indole and carbazole units.
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Biphenyl Functionalization: Suzuki-Miyaura cross-coupling to attach the biphenyl group at position 12 .
Table 2: Representative Synthesis Protocol
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Indolo[2,3-a]carbazole formation | Pd(OAc)₂, Xantphos, K₂CO₃, 110°C | 68% |
| 2 | Biphenyl coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 72% |
Chemical Reactivity
The compound undergoes characteristic reactions of indole derivatives:
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Electrophilic Substitution: Nitration at the carbazole C3 position with HNO₃/AcOH.
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Oxidation: Formation of N-oxide derivatives using mCPBA (meta-chloroperbenzoic acid) .
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Cross-Coupling: Further functionalization via Sonogashira or Heck reactions to introduce alkynyl or vinyl groups .
Applications in Materials Science
Organic Electronics
The compound’s rigid, conjugated structure enables use in:
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TADF Emitters: A delayed fluorescence lifetime of 230 μs and photoluminescence quantum yield (PLQY) of 39% when doped in mCP hosts .
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OLED Performance: Devices with 10 wt% doping achieve external quantum efficiency (EQE) of 5.3% at 500 nm emission .
Table 3: Optoelectronic Properties
| Property | Value |
|---|---|
| (nm) | 370, 410 |
| (nm) | 500 |
| (eV) | 0.07 |
| (μs) | 230 |
Dye and Sensor Applications
The extended π-system facilitates solvatochromism, with emission shifts from 480 nm (hexane) to 520 nm (DMSO). Applications in pH-sensitive probes and metal-ion detection are under exploration.
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